n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide

Description

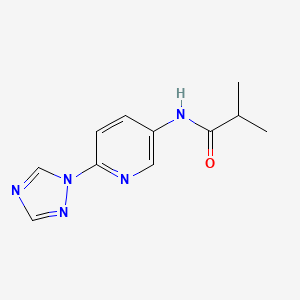

n-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide is a heterocyclic compound featuring a pyridine ring substituted with a 1,2,4-triazole moiety at the 6-position and an isobutyramide group at the 3-position. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metal coordination, which can enhance biological activity . The isobutyramide group may influence solubility and bioavailability, as amides are generally more polar than esters or ethers.

Properties

Molecular Formula |

C11H13N5O |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |

InChI |

InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-3-4-10(13-5-9)16-7-12-6-14-16/h3-8H,1-2H3,(H,15,17) |

InChI Key |

SVKVFSQUIMKIBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(C=C1)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-carboxamide with sodium azide to form the triazole ring. This intermediate is then reacted with isobutyryl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced forms of the pyridine or triazole rings.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

β-(1,2,4-Triazol-1-yl)-L-alanine: A nonproteinogenic amino acid derivative with a triazole moiety attached to an alanine backbone. Unlike n-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide, this compound lacks the pyridine ring and instead incorporates an amino acid structure, which may enhance its role as a metabolite or precursor in biosynthetic pathways .

Talarozole (INN) : A benzothiazolamine derivative with a 1,2,4-triazole group. Talarozole’s structure includes a benzothiazole ring linked to a phenyl group, contrasting with the pyridine and isobutyramide groups in the target compound. Talarozole is clinically used for keratinization disorders, suggesting that triazole-containing compounds can modulate cellular differentiation pathways .

Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: A synthetic triazole-amino acid derivative with protective tert-butoxycarbonyl (Boc) groups. This compound highlights the use of triazoles in synthetic intermediates, whereas the target compound’s isobutyramide group may prioritize stability over reactivity .

Key Differences and Implications

- Pyridine vs. Benzothiazole/Phenyl: The pyridine ring in the target compound may offer distinct electronic and steric effects compared to Talarozole’s benzothiazole.

- Isobutyramide vs. Amino Acid Backbone: The amide group in the target compound may enhance solubility compared to ester or hydrocarbon chains in analogs, but could limit membrane permeability.

- Synthetic Accessibility: Derivatives like methyl 2-(Boc)amino-3-triazol-propanoate are synthesized via Michael additions , whereas the target compound’s pyridine-triazole linkage likely requires palladium-catalyzed cross-coupling or nucleophilic substitution.

Research Findings and Limitations

- Agrochemical Potential: Triazole-pyridine hybrids are known for herbicidal and insecticidal activity . The target compound’s structure aligns with inhibitors of cytochrome P450 enzymes, a common mechanism in agrochemicals.

- Pharmacological Gaps: While Talarozole’s clinical success demonstrates triazoles’ therapeutic value, the target compound’s lack of a bulky hydrophobic group (e.g., Talarozole’s ethyl-butyl chain) may limit its binding to retinoic acid metabolism targets .

- Data Limitations: No direct pharmacokinetic or toxicity data for this compound are available in open literature. Comparisons rely on structural analogs and computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.